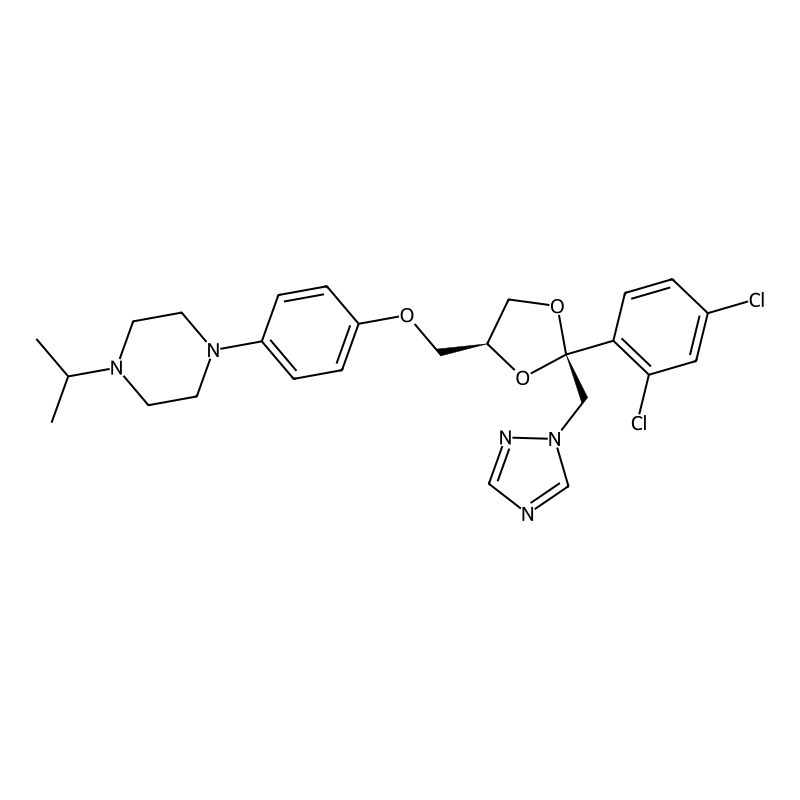

Terconazole

Content Navigation

Terconazole overcomes imidazole-associated CYP3A4 cross-reactivity in mucosal formulations.

- Selective fungal 14α-demethylase inhibition with minimal mammalian off-target binding (IC50 5.3 ng/mL for morphogenesis halt)

- Enables low-dose (0.4-0.8%) creams, reducing API cost per unit

- High lipophilicity (Log P 3.51) ensures prolonged mucosal retention and compatibility with lipid-based nanocarriers, proniosomal gels, and micro-sponges.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Terconazole (CAS: 67915-31-5) is a highly lipophilic triazole antifungal active pharmaceutical ingredient (API) with a Log P of 3.51, primarily utilized in topical and intravaginal formulations [1]. Unlike earlier-generation imidazole derivatives, its triazole ketal structure provides enhanced target specificity for fungal cytochrome P450 (14α-demethylase) while minimizing off-target mammalian CYP450 inhibition[1]. For formulation scientists and procurement teams, Terconazole's specific physicochemical profile—characterized by low baseline aqueous solubility but high compatibility with advanced lipid-based nanocarriers, micro-sponges, and proniosomal gels—makes it a high-value API for engineering sustained-release mucosal and dermal delivery systems [1].

Research Fit

Substituting Terconazole with older imidazole antifungals (such as miconazole or clotrimazole) or systemic triazoles (like fluconazole) fundamentally alters both formulation behavior and toxicological profiles [1]. Imidazoles exhibit significantly higher cross-reactivity with mammalian CYP3A4, increasing the risk of localized toxicity and drug-drug interactions in mucosal applications [1]. Conversely, while fluconazole is a triazole, its hydrophilic nature and rising resistance rates among non-albicans Candida species limit its utility in topical mucosal formulations. Terconazole’s distinct lipophilic tail and triazole core ensure a firmer, longer-lasting bond to the fungal membrane-bound enzyme, requiring specific non-ionic surfactant or micellar formulation strategies that cannot be seamlessly swapped with standard imidazole excipient matrices [2].

Substitution Risk

Superior CYP3A4 Selectivity

When evaluating APIs for mucosal applications, minimizing mammalian cytochrome P450 inhibition is critical to reducing drug-drug interactions. Imidazole-class comparators, such as clotrimazole, potently inhibit human CYP3A4 with an IC50 of 0.18 µM. In contrast, triazole-containing compounds like Terconazole exhibit little to no significant inhibition of human CYP3A enzymes at comparable concentrations, selectively targeting fungal 14α-demethylase instead [1].

| Evidence Dimension | Human CYP3A4 Inhibition (IC50) |

| Target Compound Data | Minimal to no inhibition at standard assay concentrations |

| Comparator Or Baseline | Clotrimazole (Imidazole baseline): 0.18 µM IC50 |

| Quantified Difference | Orders of magnitude lower mammalian enzyme inhibition for the triazole class |

| Conditions | Recombinant purified human CYP3A4 binding assay |

Procuring Terconazole over imidazoles significantly de-risks topical formulations by minimizing off-target mammalian enzyme inhibition and associated localized toxicity.

Micro-Sponge Solubility Enhancement

Terconazole's inherent aqueous insolubility (approximately 83.42 µg/mL) can be a formulation bottleneck, but it is highly responsive to advanced encapsulation. When formulated into optimized micro-sponges (using Eudragit L100 and Polyvinyl Alcohol), Terconazole achieves a saturation solubility of 752.26 µg/mL. Furthermore, the 1-hour dissolution rate jumps to 92.85% for the micro-sponge formulation compared to just 33.54% for the pure API powder [1].

| Evidence Dimension | Saturation Solubility & 1-Hour Dissolution |

| Target Compound Data | 752.26 µg/mL solubility; 92.85% dissolution (Optimized Micro-sponge F15) |

| Comparator Or Baseline | 83.42 µg/mL solubility; 33.54% dissolution (Pure Terconazole Powder) |

| Quantified Difference | 9-fold increase in solubility; 2.7-fold increase in 1-hour dissolution |

| Conditions | Quasi-emulsion solvent diffusion technique; in vitro dissolution assay |

Demonstrates that Terconazole's challenging solubility profile can be aggressively engineered, making it a highly viable candidate for high-efficiency, rapid-release topical R&D.

Dermal Accumulation with Polymeric Mixed Micelles

For cutaneous applications, tissue penetration is a primary selection criterion. Terconazole loaded into optimized Polymeric Mixed Micelles (PMMs enriched with Cremophor EL) demonstrated a Local Accumulation Efficiency (LAE) of 3.90 in ex vivo skin permeation models. This is vastly superior to the LAE of 0.44 observed for a standard Terconazole aqueous suspension, proving the API's excellent compatibility with micellar penetration enhancers [1].

| Evidence Dimension | Local Accumulation Efficiency (LAE) in Skin |

| Target Compound Data | 3.90 ± 0.24 (Optimized PMM Formulation F7) |

| Comparator Or Baseline | 0.44 ± 0.10 (Standard Terconazole Suspension) |

| Quantified Difference | 8.8-fold higher local accumulation efficiency |

| Conditions | Ex vivo dermal permeation assessment using Pluronic/Cremophor EL micelles |

Justifies the procurement of Terconazole for advanced dermatological products, as it readily integrates with micellar systems to overcome its baseline skin permeation limits.

Ultra-Low Concentration Morphogenetic Inhibition

A key procurement advantage of Terconazole is its high fungistatic potency at trace concentrations, which allows for low-dose final formulations (typically 0.4% to 0.8%). At concentrations as low as 10^-8 M (approximately 5.3 ng/mL), Terconazole actively disrupts yeast morphology, inducing dense lipophilic bodies along the cell membrane and completely inhibiting the transformation of yeast cells into their pathogenic mycelial form [1].

| Evidence Dimension | Minimum Concentration for Morphological Disruption |

| Target Compound Data | 10^-8 M (5.3 ng/mL) |

| Comparator Or Baseline | Standard fungistatic baselines (typically in the µg/mL range for older azoles) |

| Quantified Difference | Active disruption at nanogram-per-milliliter concentrations |

| Conditions | In vitro electron microscopy observation of Candida albicans |

The ultra-low active concentration threshold reduces the total API volume required per unit dose, optimizing raw material costs for commercial-scale manufacturing.

Intravaginal Delivery Systems

Because Terconazole features a highly lipophilic tail and a specific pKa profile, it is exceptionally well-suited for integration into sustained-release intravaginal matrices, such as proniosomal gels and lipid-based creams. Its lack of mammalian CYP3A4 inhibition ensures that these prolonged-contact formulations do not induce systemic toxicity, making it a highly differentiated choice over older imidazoles for mucosal R&D[1].

Cutaneous Nanocarrier Formulations

Terconazole's high responsiveness to solubility enhancement via micro-sponges and Polymeric Mixed Micelles (PMMs) positions it as a highly viable API for next-generation cutaneous therapeutics. Formulators can leverage its 9-fold solubility increase in engineered carriers to develop high-penetration topical gels that outperform standard aqueous suspensions in local accumulation efficiency [2].

Low-Dose High-Potency Manufacturing

Due to its ability to halt morphogenetic transformation at concentrations as low as 5.3 ng/mL, Terconazole is a highly efficient API for manufacturers aiming to produce low-dose (0.4%–0.8%) antifungal creams. This extreme potency reduces the overall API payload required per tube, streamlining supply chain economics while maintaining clinical-grade efficacy against resistant yeast strains [3].

Application Fit Matrix

References

- [1] Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Cytochrome P450 3A7. Drug Metab Dispos. 2014.

- [2] Terconazole-loaded micro-sponges: preparation, characterization, and optimization for solubility and dissolution rate enhancement. Int J App Pharm. 2025.

- [3] Health Canada. PRODUCT MONOGRAPH PrTERAZOL 7 PrTERAZOL 3 DUAL-PAK. 2014.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (59.57%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (42.55%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (42.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (42.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (40.43%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Drug Classes

Pharmacology

Terconazole is a synthetic triazole derivative structurally related to fluconazole, antifungal Terconazole seems to disrupt cell wall synthesis by inhibiting biosynthesis of ergosterol or other sterols, damaging the fungal cell membrane, altering its permeability, and promoting loss of essential intracellular elements. Terconazole is active against Candida sp.. (NCI04)

MeSH Pharmacological Classification

ATC Code

G01 - Gynecological antiinfectives and antiseptics

G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids

G01AG - Triazole derivatives

G01AG02 - Terconazole

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Following oral (30 mg) administration of 14C-labelled terconazole, excretion of radioactivity was both by renal (32-56%) and fecal (47-52%) routes.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

2. Sood G, Nyirjesy P, Weitz MV, Chatwani A. Terconazole cream for non-Candida albicans fungal vaginitis: results of a retrospective analysis. Infect Dis Obstet Gynecol. 2000;8(5-6):240-3. doi: 10.1155/S1064744900000351. PMID: 11220485; PMCID: PMC1784691.

3. Cauwenbergh G, Vanden Bossche H. Terconazole. Pharmacology of a new antimycotic agent. J Reprod Med. 1989 Aug;34(8 Suppl):588-92. PMID: 2677363.

4. Fromtling RA. Overview of medically important antifungal azole derivatives. Clin Microbiol Rev. 1988 Apr;1(2):187-217. doi: 10.1128/cmr.1.2.187. PMID: 3069196; PMCID: PMC358042.

5. Maertens JA. History of the development of azole derivatives. Clin Microbiol Infect. 2004 Mar;10 Suppl 1:1-10. doi: 10.1111/j.1470-9465.2004.00841.x. PMID: 14748798.

Explore Compound Types